molecular formula C8H12N2O2 B2912207 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid CAS No. 371212-60-1

2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid

Cat. No.: B2912207
CAS No.: 371212-60-1
M. Wt: 168.196
InChI Key: ARJKQIWTIXNRAC-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-2-pyrazolin-5-one can be used as a starting material.

    Substitution Reaction: The methyl group is introduced at the 3-position of the pyrazole ring through a substitution reaction using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Propionic Acid Moiety: The propionic acid moiety can be introduced through a reaction with acrylonitrile followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Methyl-substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid.

    2-Methyl-3-(1H-pyrazol-1-yl)-propionic acid: A similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the propionic acid moiety enhances its versatility in various applications.

Properties

IUPAC Name

2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-7(2)9-10/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJKQIWTIXNRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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